Fenchol

説明

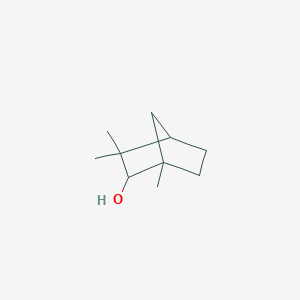

Structure

3D Structure

特性

IUPAC Name |

1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041970 | |

| Record name | Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, White to pale yellow crystals; Camphoraceous aroma | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenchyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

201.00 to 202.00 °C. @ 760.00 mm Hg | |

| Record name | Fenchol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in vegetable oils; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Fenchyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1632-73-1 | |

| Record name | Fenchol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-8,9-dinorbornan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fenchol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

35.00 to 40.00 °C. @ 760.00 mm Hg | |

| Record name | Fenchol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(1R)-endo-(+)-Fenchol: A Comprehensive Technical Guide on its Natural Abundance, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-endo-(+)-Fenchol, a naturally occurring monoterpenoid, is a volatile organic compound found across a diverse range of plant species. It is a significant contributor to the characteristic aroma of many essential oils and is increasingly being investigated for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural abundance of (1R)-endo-(+)-fenchol, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its recently discovered role in neuroprotection.

Natural Abundance and Sources

(1R)-endo-(+)-Fenchol is widely distributed in the plant kingdom, contributing to the aromatic profile of numerous herbs, spices, and trees. Its concentration can vary significantly based on the plant species, geographical location, harvesting time, and the specific part of the plant being analyzed.

Quantitative Data Summary

The following table summarizes the reported concentrations of fenchol in various natural sources. It is important to note that not all studies differentiate between the specific enantiomers of this compound.

| Plant Species | Plant Part | This compound Concentration (% of Essential Oil) | Reference |

| Aster spp. | Volatile Oils | 15.9% | [1] |

| Picea pungens (Blue Spruce) | Leaves and Twigs | 0.1% (endo-Fenchol) | [2] |

| Pinus ponderosa var. ponderosa | Leaves | 0.1% (endo-Fenchol) | [3] |

| Pinus flexilis | Leaves | Trace (endo-Fenchol) | [3] |

| Pinus contorta subsp. contorta | Leaves | Trace (endo-Fenchol) | [3] |

Note: The data presented is a compilation from various sources and may not be directly comparable due to differences in analytical methodologies.

This compound is a known component of basil, giving it its characteristic scent, and is also found in fennel, Spanish fennel oil, white spruce oil, pine oil, citrus fruits, and eucalyptus leaves.[1][4] Certain cannabis strains, such as OG Kush and Banana Kush, are also reported to contain this compound.

Experimental Protocols

Accurate quantification and characterization of (1R)-endo-(+)-fenchol require precise and validated analytical methods. The following protocols provide a framework for the extraction, isolation, and analysis of this compound from plant matrices.

Extraction of Essential Oils by Hydrodistillation

This method is suitable for the extraction of volatile compounds, including this compound, from fresh or dried plant material.

Materials and Apparatus:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collecting flask

-

Plant material (e.g., leaves, flowers, stems)

-

Deionized water

Procedure:

-

Weigh a known amount of fresh or dried plant material (e.g., 100 g).

-

Place the plant material into the round-bottom flask.

-

Add deionized water to the flask, ensuring the plant material is fully submerged.

-

Set up the Clevenger-type apparatus according to the manufacturer's instructions.

-

Heat the flask using the heating mantle to initiate boiling.

-

Continue the distillation for a set period (e.g., 3 hours) or until no more essential oil is collected.

-

Allow the apparatus to cool.

-

Carefully collect the essential oil layer from the collection flask.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of (1R)-endo-(+)-Fenchol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable technique for the separation and quantification of volatile compounds in essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for enantiomeric separation.

-

Autosampler

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min

-

Ramp to 180°C at 3°C/min

-

Ramp to 280°C at 20°C/min, hold for 5 min

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

Quantification:

-

Prepare a series of standard solutions of (1R)-endo-(+)-fenchol of known concentrations.

-

Inject the standards into the GC-MS to generate a calibration curve.

-

Inject the extracted essential oil sample.

-

Identify the (1R)-endo-(+)-fenchol peak based on its retention time and mass spectrum.

-

Quantify the amount of (1R)-endo-(+)-fenchol in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Recent groundbreaking research has identified a significant neuroprotective role for this compound, particularly in the context of Alzheimer's disease.

Neuroprotective Effects in Alzheimer's Disease

Studies have shown that this compound can protect the brain against Alzheimer's disease pathology.[5][6][7] The proposed mechanism involves the activation of the free fatty acid receptor 2 (FFAR2), a G-protein coupled receptor expressed on neurons.[5][6][7][8]

Short-chain fatty acids (SCFAs), which are metabolites produced by gut bacteria, are known to activate FFAR2 and contribute to brain health.[5][6] However, levels of SCFAs are often reduced in patients with Alzheimer's disease. This compound has been identified as a potent natural compound that can mimic the action of SCFAs by binding to and activating FFAR2.[5][6][7]

Activation of FFAR2 by this compound has been shown to reduce the accumulation of neurotoxic amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[5][6][7] This is achieved through two primary mechanisms:

-

Inhibition of Neuronal Senescence: this compound reduces the formation of "zombie" senescent neuronal cells, which contribute to the inflammatory environment in the Alzheimer's brain.[5][7][9]

-

Enhanced Proteolysis of Aβ: this compound increases the degradation and clearance of non-functioning Aβ protein from the brain.[5][7][9]

Furthermore, this compound has been shown to downregulate the pro-inflammatory cytokine Interleukin-6 (IL-6), suggesting a role in mitigating neuroinflammation associated with Alzheimer's pathology.[8][10]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of this compound in mitigating Alzheimer's disease pathology.

Caption: Proposed signaling pathway of (1R)-endo-(+)-fenchol in Alzheimer's disease.

Conclusion

(1R)-endo-(+)-Fenchol is a readily available natural compound with a growing body of evidence supporting its potential as a therapeutic agent, particularly in the field of neurodegenerative diseases. This guide provides researchers and drug development professionals with a foundational understanding of its natural sources, analytical methodologies, and a key biological signaling pathway. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in clinical applications.

References

- 1. essencejournal.com [essencejournal.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patientworthy.com [patientworthy.com]

- 5. This compound May Help Protect Against Alzheimer’s Disease | Kerafast Blog [news.kerafast.com]

- 6. Natural compound in basil may protect against Alzheimerâs disease pathology, preclinical study finds - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]

- 7. prohealth.com [prohealth.com]

- 8. Histopathological study of the neuroprotective effects of Gum Arabic and this compound on neuronal cells in an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurosciencenews.com [neurosciencenews.com]

- 10. Histopathological study of the neuroprotective effects of Gum Arabic and this compound on neuronal cells in an Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Fenchol from Geranyl Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the monoterpenoid fenchol from the precursor geranyl pyrophosphate (GPP). It details the enzymatic pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the core processes. This document is intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and drug discovery.

The this compound Biosynthesis Pathway

The conversion of geranyl pyrophosphate to the bicyclic monoterpenol (-)-endo-fenchol is a key reaction in the biosynthesis of various terpenoids in plants like fennel (Foeniculum vulgare). This transformation is catalyzed by the enzyme (-)-endo-fenchol synthase , also known as (-)-endo-fenchol cyclase.[1][2][3]

The catalytic process is not a direct cyclization of GPP. Instead, it involves a critical two-step mechanism that takes place within the single active site of the enzyme:[4]

-

Isomerization: Geranyl pyrophosphate first undergoes an isomerization to the tertiary allylic isomer, (-)-(3R)-linalyl pyrophosphate (LPP) . This initial step is considered to be rate-limiting in the overall reaction.[1]

-

Cyclization: The bound LPP intermediate then cyclizes to form the this compound scaffold. The reaction is terminated by the nucleophilic attack of a water molecule, which is the source of the carbinol oxygen atom in the final this compound product.[4]

The stereochemistry of this pathway has been extensively studied, confirming the conversion of GPP to (-)-endo-fenchol via the syn-isomerization to (3R)-linalyl pyrophosphate and subsequent cyclization of the anti-endo-conformer of LPP.[2]

Quantitative Data

Table 1: Substrate Affinity and Relative Velocity of (-)-endo-Fenchol Synthase

| Substrate | Apparent Km | Relative Velocity |

| Geranyl Pyrophosphate (GPP) | Higher | 1x |

| (-)-(3R)-Linalyl Pyrophosphate (LPP) | Lower | ~3x higher |

Data sourced from Satterwhite et al. (1985)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway.

Purification of (-)-endo-Fenchol Synthase from Foeniculum vulgare

The following is a representative protocol for the partial purification of (-)-endo-fenchol synthase, adapted from general methods for monoterpene synthase purification.

Materials:

-

Fresh young fennel (Foeniculum vulgare) leaves

-

Liquid nitrogen

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT), 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (PVP)

-

Ammonium sulfate

-

Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 10% (v/v) glycerol

-

Anion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)

-

Gel filtration chromatography column (e.g., Sephadex G-150)

-

Protein concentration assay reagents (e.g., Bradford or BCA)

Protocol:

-

Tissue Homogenization: Freeze fresh fennel leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Crude Extract Preparation: Suspend the powdered tissue in ice-cold extraction buffer (3 mL per gram of tissue). Stir gently on ice for 30 minutes. Filter the homogenate through several layers of cheesecloth and centrifuge at 20,000 x g for 20 minutes at 4°C. Collect the supernatant as the crude extract.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude extract to achieve 40-70% saturation while gently stirring on ice. Allow the protein to precipitate for 1 hour. Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of dialysis buffer.

-

Dialysis: Dialyze the resuspended pellet against two changes of 1 L of dialysis buffer for at least 4 hours each at 4°C to remove excess ammonium sulfate.

-

Chromatography:

-

Anion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with dialysis buffer. Wash the column with the same buffer until the absorbance at 280 nm returns to baseline. Elute the bound proteins with a linear gradient of NaCl (0-500 mM) in dialysis buffer. Collect fractions and assay for (-)-endo-fenchol synthase activity.

-

Hydrophobic Interaction Chromatography: Pool the active fractions from the anion-exchange step and add ammonium sulfate to a final concentration of 1 M. Load the sample onto a Phenyl-Sepharose column equilibrated with dialysis buffer containing 1 M ammonium sulfate. Elute the protein with a decreasing linear gradient of ammonium sulfate (1-0 M) in dialysis buffer. Collect and assay active fractions.

-

Gel Filtration Chromatography: Concentrate the active fractions from the previous step and apply to a Sephadex G-150 column equilibrated with dialysis buffer. Elute with the same buffer and collect fractions. Assay the fractions for activity and pool those with the highest specific activity.

-

-

Protein Quantification: Determine the protein concentration of the purified fractions using a standard method like the Bradford assay.

Enzyme Activity Assay

This protocol describes a method to determine the activity of (-)-endo-fenchol synthase using a radiolabeled substrate.

Materials:

-

Partially purified (-)-endo-fenchol synthase

-

[1-³H]Geranyl pyrophosphate (radiolabeled substrate)

-

Assay Buffer: 25 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT

-

Pentane (for extraction)

-

Anhydrous sodium sulfate

-

Scintillation vials and scintillation cocktail

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Reaction Setup: In a glass vial, combine 50 µL of the enzyme preparation with 450 µL of assay buffer.

-

Initiation: Start the reaction by adding 10 µL of [1-³H]geranyl pyrophosphate (final concentration ~10 µM).

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour with gentle agitation.

-

Termination and Extraction: Stop the reaction by adding 500 µL of pentane. Vortex vigorously for 30 seconds to extract the monoterpene products.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Product Isolation: Carefully transfer the upper pentane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Quantification:

-

Radioactivity Measurement: Transfer a known aliquot of the pentane extract to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

GC-MS Analysis: Analyze a separate aliquot of the pentane extract by GC-MS to identify and quantify the this compound produced.

-

GC-MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound in the enzyme assay extracts.

Materials:

-

Pentane extract from the enzyme assay

-

This compound standard

-

Internal Standard (e.g., n-dodecane or isoborneol)

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

Protocol:

-

Sample Preparation: To the pentane extract, add a known concentration of the internal standard.

-

GC-MS Conditions (example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

MS Detector: Electron impact ionization (70 eV), scanning from m/z 40 to 300.

-

-

Calibration Curve: Prepare a series of this compound standards of known concentrations, each containing the same concentration of the internal standard. Analyze these standards by GC-MS to generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.

-

Quantification: Inject the sample extract and determine the peak areas for this compound and the internal standard. Calculate the concentration of this compound in the sample using the calibration curve.

Conclusion

The biosynthesis of (-)-endo-fenchol from geranyl pyrophosphate is a well-characterized enzymatic process involving an isomerization-cyclization mechanism catalyzed by (-)-endo-fenchol synthase. While detailed kinetic constants for the enzyme with its initial substrate are yet to be fully elucidated, the available data provides a strong foundation for further research. The experimental protocols outlined in this guide offer a practical framework for the purification and characterization of this and other related monoterpene synthases, facilitating future investigations into the fascinating world of terpenoid biosynthesis.

References

- 1. Biosynthesis of monoterpenes. Enantioselectivity in the enzymatic cyclization of linalyl pyrophosphate to (-)-endo-fenchol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (-)-endo-fenchol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of monoterpenes: preliminary characterization of i-endo-fenchol synthetase from fennel (Foeniculum vulgare) and evidence that no free intermediate is involved in the cyclization of geranyl pyrophosphate to the rearranged product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoterpene biosynthesis: mechanistic evaluation of the geranyl pyrophosphate:(-)-endo-fenchol cyclase from fennel (Foeniculum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fenchyl Alcohol: Isomers and Stereochemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to Fenchyl Alcohol

Fenchyl alcohol, systematically named 1,3,3-trimethyl-2-norbornanol, is a bicyclic monoterpenoid alcohol.[1] It is an isomer of the more widely known borneol.[1] This compound is a naturally occurring organic molecule found in the essential oils of various plants, including basil (Ocimum basilicum), fennel (Foeniculum vulgare), eucalyptus, and certain Cannabis species.[2][3][4] Fenchyl alcohol is characterized by a distinctive aroma described as fresh, woody, camphoraceous, and slightly floral, which has led to its extensive use in the fragrance and flavor industries.[5][6][7] Beyond its olfactory properties, fenchyl alcohol exhibits several bioactive properties, including antimicrobial and analgesic effects, making it a subject of interest in pharmaceutical research and drug development.[3][8][9]

The stereochemistry of fenchyl alcohol is complex due to its rigid bicyclo[2.2.1]heptane framework. This structure gives rise to multiple stereoisomers, primarily distinguished by the spatial orientation of the hydroxyl group, leading to endo and exo forms, each of which can exist as a pair of enantiomers.[10][11] Understanding the distinct properties and synthesis of these isomers is critical for their application in stereospecific synthesis and pharmacology.

Stereochemistry and Isomerism

The core structure of fenchyl alcohol is based on the norbornane skeleton, a bicyclo[2.2.1]heptane system. The stereoisomerism arises from the orientation of the hydroxyl group at the C2 position relative to the six-membered ring's bridge.

-

α-Fenchol (endo-Fenchol) : In the endo isomer, the hydroxyl group is oriented towards the longer bridge (C7) of the bicyclic system.[11][12]

-

β-Fenchol (exo-Fenchol) : In the exo isomer, the hydroxyl group is oriented away from the longer bridge.[10][13][14]

Each of these diastereomers (endo and exo) is chiral and exists as a pair of enantiomers, designated as (+) and (-). This results in four primary stereoisomers:

-

(+)-endo-Fenchol [(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol][2][15]

-

(-)-endo-Fenchol [(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol][12]

-

(+)-exo-Fenchol

-

(-)-exo-Fenchol [(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-][16]

The naturally occurring (1R)-endo-(+)-fenchol is used extensively in perfumery.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. α-fenchol | CymitQuimica [cymitquimica.com]

- 4. Everything You Need to Know About this compound And Its Benefits | Trulieve [trulieve.com]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. CAS 14575-74-7: α-fenchylalcohol,endo-1,3,3-trimethyl-norb… [cymitquimica.com]

- 7. foreverest.net [foreverest.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. leafwell.com [leafwell.com]

- 10. This compound, exo- [webbook.nist.gov]

- 11. α-Fenchol [webbook.nist.gov]

- 12. (-)-alpha-Fenchol | C10H18O | CID 439711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. β-Fenchyl alcohol [webbook.nist.gov]

- 14. beta-Fenchyl alcohol | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (-)-beta-fenchol, 470-08-6 [thegoodscentscompany.com]

Fenchol: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

Abstract

Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring isomer of borneol with significant applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for the determination of its physicochemical properties, and visualizes complex biological pathways and experimental workflows using the DOT language for Graphviz.

Chemical Identity and Structure

This compound, systematically named 1,3,3-trimethyl-2-norbornanol, is a saturated bicyclic monoterpene alcohol. Its chemical structure consists of a bicyclo[2.2.1]heptane skeleton with a hydroxyl group at position 2 and three methyl groups at positions 1 and 3. Due to the presence of chiral centers, this compound exists as several stereoisomers, with the endo and exo forms being the most common. The (+)- and (-)-enantiomers of these diastereomers are also distinguished. The specific stereoisomer often dictates its biological activity and sensory properties.

| Identifier | Data |

| IUPAC Name | (1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol[1] |

| Synonyms | Fenchyl alcohol, 1,3,3-Trimethyl-2-norbornanol[1][2] |

| Molecular Formula | C₁₀H₁₈O[1][3][4] |

| Molecular Weight | 154.25 g/mol [1][3][4] |

| CAS Number | 1632-73-1 (unspecified isomer)[1][3][5]; 2217-02-9 ((1R)-endo-(+)-Fenchol)[1]; 512-13-0 ((-)-α-Fenchol) |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various fields. These properties can vary slightly depending on the specific isomeric form.

Physical Properties

This compound is a colorless to white solid at room temperature with a characteristic camphor-like, woody, and slightly floral aroma.[3]

| Property | Value | Reference |

| Melting Point | 35-45 °C | [1][3] |

| Boiling Point | 201-202 °C (at 760 mmHg) | [1][3][6] |

| Density | ~0.942 g/cm³ | [1] |

| Vapor Pressure | 0.069 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 73.89 °C (Closed Cup) | [6] |

| Refractive Index | 1.473 | [7] |

Solubility

This compound is sparingly soluble in water but exhibits good solubility in many organic solvents.

| Solvent | Solubility | Reference |

| Water | Very slightly soluble (461.4 mg/L at 25 °C, estimated) | [3][6] |

| Ethanol | Soluble | [3] |

| Vegetable Oils | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble |

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Peak Assignments (in CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the methyl groups and the protons on the bicyclic ring system. The chemical shifts can vary slightly based on the specific isomer and the solvent used.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.252 | d | 1H | H-2 (proton attached to the hydroxyl-bearing carbon) |

| 1.617 | m | 2H | Ring protons |

| 1.408 | m | 1H | Ring proton |

| 1.321 | m | 1H | Ring proton |

| 1.126 | m | 1H | Ring proton |

| 1.107 | s | 3H | Methyl group protons |

| 1.079 | s | 3H | Methyl group protons |

| 1.031 | s | 3H | Methyl group protons |

| 0.981 | m | 1H | Ring proton |

| 0.853 | m | 1H | Ring proton |

(Data sourced from a representative spectrum and may vary slightly between isomers and experimental conditions)[8]

¹³C NMR (Carbon-13 NMR) Peak Assignments (in CDCl₃): The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

| Chemical Shift (ppm) | Assignment |

| 85.488 | C-2 (carbon attached to -OH) |

| 49.546 | C-1 (bridgehead carbon) |

| 48.307 | C-7 (bridgehead carbon) |

| 41.364 | Methylene carbon |

| 39.468 | C-4 (bridgehead carbon) |

| 31.107 | Methylene carbon |

| 26.479 | Methylene carbon |

| 25.486 | Methyl carbon |

| 20.556 | Methyl carbon |

| 19.855 | Methyl carbon |

(Data sourced from a representative spectrum and may vary slightly between isomers and experimental conditions)[8]

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight, followed by a fragmentation pattern characteristic of bicyclic monoterpenoids. The base peak is often observed at m/z 81.[2]

Chemical Reactions and Signaling Pathways

Oxidation

This compound can be oxidized to its corresponding ketone, fenchone. This is a common reaction for secondary alcohols.

Signaling Pathway Involvement: FFAR2 Agonism

Recent research has highlighted the role of this compound as a potent agonist for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor (GPCR).[1][3][6][9] This interaction is of significant interest in the context of neurodegenerative diseases, particularly Alzheimer's disease.

This compound's activation of FFAR2 has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques and decrease the number of senescent "zombie" neuronal cells, both of which are hallmarks of Alzheimer's pathology.[1][3] The signaling cascade initiated by this compound binding to FFAR2 is believed to involve G-protein coupling, leading to downstream effects that promote proteolysis (degradation of proteins like Aβ) and modulate cellular senescence pathways.[1][10]

References

- 1. Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are FFAR2 agonists and how do they work? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Microbiota Sensing - Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmse000495 this compound at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Fenchol: A Technical Guide to its Chemistry, Analysis, and Neuroprotective Signaling

For Researchers, Scientists, and Drug Development Professionals

Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including basil, aster flowers, and eucalyptus.[1][2] It is recognized for its characteristic earthy and herbal aroma with notes of pine and camphor.[2][3] Beyond its use in the fragrance and flavor industries, recent scientific investigations have highlighted its potential therapeutic properties, particularly in the context of neurodegenerative diseases.[4][5] This technical guide provides an in-depth overview of this compound's chemical identity, experimental protocols for its synthesis and analysis, and its role in a key neuroprotective signaling pathway.

Chemical Identity: CAS Registry Number and Synonyms

For clarity and precise identification in research and drug development, the Chemical Abstracts Service (CAS) registry number is essential. This compound can exist as different isomers, each with a specific CAS number. A comprehensive list of its synonyms is also provided to aid in literature searches and material sourcing.

| Identifier Type | Identifier | Isomer/Note |

| CAS Registry Number | 1632-73-1 | Unspecified isomer[6] |

| 2217-02-9 | (1R)-endo-(+)-Fenchol[6] | |

| IUPAC Name | (1R,2R,4S)-1,3,3-Trimethyl-2-norbornanol | |

| Synonyms | Fenchyl alcohol | |

| 1,3,3-trimethyl-2-norbornanol | ||

| endo-Fenchol | [1] | |

| exo-α-Fenchol | [1] | |

| α-Isothis compound | [1] | |

| 2-Fenchanol | ||

| 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol | ||

| D-Fenchyl Alcohol | ||

| (+)-α-Fenchol |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols related to the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This compound can be synthesized through several methods, with the reduction of fenchone and synthesis from turpentine being common approaches.

1. Reduction of Fenchone:

This method involves the chemical reduction of the ketone fenchone to the alcohol this compound.

-

Materials: Fenchone, reducing agent (e.g., sodium borohydride or lithium aluminum hydride), appropriate solvent (e.g., ethanol or diethyl ether), apparatus for chemical synthesis including a reaction flask, condenser, and magnetic stirrer.

-

Procedure:

-

Dissolve fenchone in a suitable solvent within the reaction flask under an inert atmosphere.

-

Gradually add the reducing agent to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

-

Quench the reaction carefully by slowly adding water or a dilute acid to decompose the excess reducing agent.

-

Extract the this compound from the aqueous layer using an organic solvent.

-

Wash the organic extract with brine, dry it over an anhydrous salt like sodium sulfate, and then evaporate the solvent to obtain crude this compound.[7]

-

2. Synthesis from Turpentine:

A one-step method utilizing turpentine as a raw material has been developed.[8]

-

Materials: Turpentine, catalyst (e.g., CHKC-4), esterifying agent, auxiliary agent, and equipment for esterification, saponification, and distillation.[8]

-

Procedure:

-

Combine turpentine, the CHKC-4 catalyst, an esterifying agent, and an auxiliary agent in a reactor.[8]

-

Heat the mixture under agitation to a temperature of 80-130°C for 20-24 hours to achieve esterification and isomerization.[8]

-

After the reaction, wash the product with water and allow it to separate.[8]

-

The subsequent steps involve saponification of the esters followed by fractional distillation to isolate and purify this compound from other byproducts like borneol and isocamphol.[8]

-

Purification of this compound

Purification is critical to obtain this compound of a desired purity for experimental use.

-

Fractional Distillation: This technique is effective for separating this compound from impurities with different boiling points.[7] Vacuum fractional distillation can be employed to reduce the boiling point and prevent degradation of the compound.

-

Chromatography: Column chromatography is another method to achieve high purity. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is used to elute the components through a stationary phase like silica gel, separating this compound from other compounds based on their polarity.[7]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of this compound in a sample.

-

Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent, such as ethanol or hexane. If analyzing a complex matrix like an essential oil, a dilution series may be necessary.

-

GC-MS System and Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS).[9]

-

Injector: Set to an appropriate temperature (e.g., 250°C) and operated in split or splitless mode depending on the sample concentration.[9][10]

-

Oven Temperature Program: A temperature gradient is typically used to separate the components of the sample. An example program could start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[9]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[9]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded over a specific mass range (e.g., 45-400 amu).[9]

-

-

Data Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum to a library database such as the NIST Mass Spectral Library.[11] Quantification can be performed by creating a calibration curve with standards of known concentrations.

Neuroprotective Signaling Pathway of this compound

Recent research has elucidated a significant biological activity of this compound as a neuroprotective agent, particularly in the context of Alzheimer's disease.[5] this compound has been identified as a potent agonist of the free fatty acid receptor 2 (FFAR2), a G-protein coupled receptor expressed on neuronal cells.[4][5] The activation of FFAR2 by this compound triggers a signaling cascade that helps to mitigate the neurotoxic effects of amyloid-beta (Aβ) accumulation, a hallmark of Alzheimer's disease.[4][5]

The signaling pathway can be summarized as follows: Gut microbiota produce short-chain fatty acids (SCFAs) which can activate FFAR2. This compound mimics the action of these SCFAs.[5] By binding to and activating FFAR2 on neurons, this compound initiates downstream signaling that leads to a reduction in Aβ accumulation and protects neurons from apoptosis (programmed cell death).[4][5] This mechanism involves the modulation of processes that clear Aβ and a reduction in cellular senescence, or "zombie" neuronal cells.[5][12]

References

- 1. Terpene Tuesdays: Everything You Need To Know About Fenchyl Alcohol Flavor, Fragrance, And Health Benefits [acslab.com]

- 2. trulieve.com [trulieve.com]

- 3. leafly.com [leafly.com]

- 4. Histopathological study of the neuroprotective effects of Gum Arabic and this compound on neuronal cells in an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural compound in basil may protect against Alzheimerâs disease pathology, preclinical study finds - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. perfumeextract.co.uk [perfumeextract.co.uk]

- 8. CN102241567A - One-step method for synthesizing this compound with turpentine - Google Patents [patents.google.com]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 11. This compound [webbook.nist.gov]

- 12. This compound May Help Protect Against Alzheimer’s Disease | Kerafast Blog [news.kerafast.com]

An In-depth Technical Guide to the Discovery and History of the Terpenoid Fenchol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the monoterpenoid Fenchol, from its historical discovery and characterization to its modern applications in research and drug development. This document details the chemical and physical properties of this compound, outlines experimental protocols for its isolation, synthesis, and analysis, and explores its biological activities, with a particular focus on its neuroprotective effects in the context of Alzheimer's disease. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including basil, aster flowers, and eucalyptus leaves.[1] It is recognized for its characteristic camphor-like, piney aroma and is utilized in the fragrance industry.[2] Beyond its aromatic properties, this compound has garnered significant interest in the scientific community for its potential therapeutic applications, including antibacterial, analgesic, and neuroprotective activities.[1][2] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of natural products and novel therapeutics.

History of Discovery and Key Milestones

The discovery of this compound is intrinsically linked to the pioneering work on terpenes by German chemist Otto Wallach in the late 19th and early 20th centuries.[3][4][5] Wallach's systematic investigation of essential oils laid the foundation for the entire field of terpene chemistry, earning him the Nobel Prize in Chemistry in 1910.[4][5] While a singular definitive publication marking the "discovery" of this compound by Wallach is not readily apparent, his extensive work on the structural elucidation and reactions of terpenes, published in journals such as Justus Liebigs Annalen der Chemie, was instrumental in characterizing this class of compounds.[6][7]

Early research on this compound also involved contributions from other notable chemists of the era, such as Ossian Aschan, who made significant contributions to the chemistry of alicyclic compounds. The initial isolation of this compound was likely achieved through the fractional distillation of essential oils from plants like fennel.[2] The early synthesis of this compound was primarily accomplished through the reduction of its corresponding ketone, fenchone.[8]

Chemical and Physical Properties

This compound exists as a white solid with a distinct aroma.[9] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [9] |

| Molar Mass | 154.25 g/mol | [9] |

| IUPAC Name | 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | [9] |

| CAS Number | 1632-73-1 | [9] |

| Boiling Point | 201-202 °C | [9] |

| Melting Point | 39-45 °C | [9] |

| Density | 0.942 g/cm³ | [9] |

| Solubility | Very slightly soluble in water; soluble in ethanol and oils. |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of this compound.

Isolation of this compound from Fennel Seeds by Steam Distillation

This compound can be isolated from the essential oil of fennel (Foeniculum vulgare) seeds.

Materials:

-

Whole fennel seeds

-

Distilled water

-

Grinder

-

Steam distillation apparatus (including a round-bottom flask, still head, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Grind 100 g of fennel seeds into a coarse powder.

-

Transfer the ground seeds to a 1 L round-bottom flask and add 500 mL of distilled water.

-

Set up the steam distillation apparatus.

-

Heat the flask using a heating mantle to boil the water and generate steam.

-

Continue the distillation for 3-4 hours, collecting the distillate (a milky emulsion of essential oil and water) in the receiving flask.

-

Transfer the distillate to a separatory funnel and allow the layers to separate.

-

Drain the lower aqueous layer and collect the upper essential oil layer.

-

Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the isolated essential oil in a sealed glass vial in a cool, dark place.

-

The this compound within the essential oil can be further purified by fractional distillation.

Synthesis of this compound by Reduction of Fenchone

A common method for the synthesis of this compound is the reduction of fenchone using sodium in ethanol.

Materials:

-

Fenchone

-

Absolute ethanol

-

Sodium metal

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Ice bath

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Separatory funnel

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve fenchone in absolute ethanol.

-

Carefully add small pieces of sodium metal to the solution. An exothermic reaction will occur.

-

Once the addition of sodium is complete, gently reflux the mixture until all the sodium has reacted.

-

Cool the reaction mixture in an ice bath.

-

Slowly add dilute HCl to neutralize the excess sodium ethoxide and hydrolyze the intermediate.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the ether layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Remove the diethyl ether using a rotary evaporator to obtain crude this compound.

-

The crude product can be purified by recrystallization or distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in a sample.[10][11]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)[10]

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

GC Conditions:

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.[12]

-

Injector temperature: 250 °C.[12]

-

Oven temperature program: Initial temperature of 70 °C held for 2 minutes, then ramped at 15 °C/min to 250 °C and held for 4 minutes.[12]

-

Injection volume: 1 µL (split mode, e.g., 20:1).[10]

MS Conditions:

-

Ionization mode: Electron Impact (EI) at 70 eV.[10]

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Scan range: m/z 40-400.[12]

Sample Preparation:

-

Dilute the essential oil or synthesized this compound sample in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration.

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[13][14]

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz)

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Parameters (Typical):

-

Pulse program: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 12 ppm

¹³C NMR Parameters (Typical):

-

Pulse program: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the protons and carbons in the this compound structure.

Biological Activities and Mechanisms of Action

This compound has been shown to exhibit a range of biological activities, making it a compound of interest for drug development.

Neuroprotective Effects in Alzheimer's Disease

Recent studies have highlighted the potential of this compound in protecting against Alzheimer's disease pathology.[1][15][16][17][18] The proposed mechanism involves the activation of the free fatty acid receptor 2 (FFAR2), a G-protein coupled receptor expressed on neurons.[1][15][16][17][18][19][20][21][22][23]

Signaling Pathway: Short-chain fatty acids (SCFAs), produced by the gut microbiota, are known to activate FFAR2, leading to neuroprotective effects.[16][17] this compound has been identified as a potent natural agonist of FFAR2.[1][19][20][21][22] Activation of FFAR2 by this compound is believed to trigger downstream signaling cascades that:

-

Reduce Amyloid-β (Aβ) Accumulation: By promoting the clearance of Aβ peptides.[1][19][20]

-

Decrease Neuronal Senescence: By reducing the number of "zombie" neuronal cells.[1][16]

Antimicrobial Activity

This compound has demonstrated broad-spectrum antibacterial activity.[1] The antimicrobial efficacy of this compound can be determined using the Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight at 37 °C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL).

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.[24][25][26][27][28]

Analgesic Activity

This compound has also been reported to possess analgesic properties. This can be evaluated using animal models such as the hot plate test.

Experimental Protocol: Hot Plate Test

-

Animal Acclimatization: Acclimatize mice or rats to the laboratory environment for at least one week before the experiment.

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Baseline Measurement: Place each animal on the hot plate and record the time it takes for the animal to exhibit a pain response (e.g., licking its paws or jumping). This is the baseline latency.

-

Drug Administration: Administer this compound (dissolved in a suitable vehicle) to the test group of animals via an appropriate route (e.g., intraperitoneal injection). Administer the vehicle alone to the control group.

-

Post-treatment Measurement: At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.

-

Data Analysis: A significant increase in the reaction time in the this compound-treated group compared to the control group indicates an analgesic effect.

Conclusion

This compound is a monoterpenoid with a rich history and promising future in the fields of chemistry and pharmacology. Its well-defined chemical properties, coupled with established methods for its isolation and synthesis, make it an accessible compound for research. The elucidation of its biological activities, particularly its neuroprotective effects through the FFAR2 signaling pathway, opens up new avenues for the development of therapeutics for neurodegenerative diseases like Alzheimer's. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing natural product.

Visualization of Experimental Workflows

References

- 1. Natural Plant-Derived Compound Reduces Neurotoxicity in Alzheimer’s Brain, Study Says | Sci.News [sci.news]

- 2. foreverest.net [foreverest.net]

- 3. Otto Wallach | Nobel Prize, Organic Chemistry & Terpenes | Britannica [britannica.com]

- 4. nobelprize.org [nobelprize.org]

- 5. observervoice.com [observervoice.com]

- 6. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 7. Justus Liebigs Annalen der Chemie – Wikipedia [de.wikipedia.org]

- 8. This compound | 1632-73-1 [chemicalbook.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. academics.su.edu.krd [academics.su.edu.krd]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound May Help Protect Against Alzheimer’s Disease | Kerafast Blog [news.kerafast.com]

- 16. Natural compound in basil may protect against Alzheimerâs disease pathology, preclinical study finds - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]

- 17. patientworthy.com [patientworthy.com]

- 18. Histopathological study of the neuroprotective effects of Gum Arabic and this compound on neuronal cells in an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. preprints.org [preprints.org]

- 23. Activation of Microbiota Sensing - Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. actascientific.com [actascientific.com]

The Natural Occurrence of Fenchol in Basil and Eucalyptus: A Technical Guide

Abstract

Fenchol, a bicyclic monoterpenoid, is a naturally occurring isomer of borneol recognized for its characteristic aroma, which contributes significantly to the scent profile of various plants.[1][2] This technical guide provides an in-depth review of the natural occurrence of this compound, specifically within basil (Ocimum spp.) and eucalyptus (Eucalyptus spp.). It consolidates quantitative data on this compound concentrations, details the established biosynthetic pathway, and outlines the standard experimental protocols for its extraction and quantification. This document is intended to serve as a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development exploring the potential applications of this versatile compound.

Introduction to this compound

This compound (1,3,3-trimethyl-2-norbornanol) is a monoterpenoid alcohol that exists as a white solid with a distinct camphor-like, piney aroma.[1] It is found widely in nature and is a key aromatic component in many plants, most notably basil, where it imparts a characteristic scent.[1][2] The naturally occurring (1R)-endo-(+)-fenchol enantiomer is used extensively in the perfume and fragrance industry.[1] Beyond its aromatic properties, this compound has been noted for its potential antibacterial, antimicrobial, and antioxidant activities, making it a compound of interest for further scientific investigation.[2] Recent preclinical studies have even suggested a potential neuroprotective role against Alzheimer's disease.[3]

Quantitative Occurrence of this compound

The concentration of this compound varies significantly depending on the plant species, cultivar, geographical region, plant part, and developmental stage. The following tables summarize the quantitative data available for its presence in various species of basil and eucalyptus.

This compound in Basil (Ocimum spp.)

This compound is a significant contributor to the volatilome of basil.[4] Its concentration can be influenced by the specific cultivar and the part of the plant being analyzed. While this compound is a known constituent, its oxidized counterpart, fenchone, is also frequently reported in essential oil analyses.

| Ocimum Species/Cultivar | Plant Part | This compound/Fenchone Concentration (%) | Reference |

| Ocimum basilicum | Flower Oil | 10.1% (Fenchone) | [5] |

| Ocimum basilicum | Leaf Oil | 5.7% (Fenchone) | [5] |

| Ocimum spp. | Not Specified | Detected at high levels via WTV method | [4] |

Note: Data often specifies fenchone, the ketone form of this compound. The presence of fenchone implies the potential presence of its precursor, this compound.

This compound in Eucalyptus (Eucalyptus spp.)

This compound is also present in the essential oils of various eucalyptus species, although it is typically a minor component compared to compounds like 1,8-cineole (eucalyptol).

| Eucalyptus Species | Plant Part | This compound Concentration (%) | Reference |

| Eucalyptus oleosa | Stems | 0.1% (endo-Fenchol) | [6] |

| Eucalyptus oleosa | Leaves | 0.2% (endo-Fenchol) | [6] |

Biosynthesis of this compound

This compound is synthesized via the terpenoid pathway, which is common in plants for the production of a vast array of secondary metabolites. The biosynthesis of (-)-endo-fenchol begins with geranyl pyrophosphate (GPP), a universal precursor for monoterpenes.

The process involves a coupled isomerization-cyclization reaction catalyzed by a single enzyme, (-)-endo-fenchol synthase (FES).[7] GPP is first isomerized to a bound intermediate, (-)-(3R)-linalyl pyrophosphate.[7][8] This intermediate is then cyclized, and the reaction is terminated by the capture of a water molecule, which provides the hydroxyl group of the final this compound product.[7] This entire sequence occurs at a single active site on the this compound synthase enzyme.[7]

Caption: Biosynthetic pathway of (-)-endo-Fenchol from Geranyl Pyrophosphate.

Experimental Protocols

The accurate identification and quantification of this compound from plant matrices require robust extraction and analytical methodologies. The following sections detail standard protocols used in phytochemical research.

Extraction of Essential Oils

The primary method for isolating this compound and other volatile compounds from basil and eucalyptus is through the extraction of essential oils. Steam or hydrodistillation is the most common and established technique.

Protocol: Steam Distillation

-

Sample Preparation: Fresh or dried plant material (leaves, stems, flowers) is harvested and, if necessary, ground or chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a distillation flask with a sufficient volume of water.

-

Distillation: The water is heated to boiling, generating steam that passes through the plant material. The steam ruptures the plant's oil glands, causing volatile compounds like this compound to evaporate.

-

Condensation: The steam and volatile oil mixture travels to a condenser, where it is cooled by circulating cold water. This causes the mixture to return to a liquid state.

-

Separation: The condensate drips into a separator (florentine flask). As essential oils are generally immiscible with water and have a different density, they form a distinct layer on top of the hydrosol (aqueous layer).

-

Collection and Drying: The upper oil layer is carefully collected. Anhydrous sodium sulfate is typically added to the collected oil to remove any residual water.

-

Storage: The pure, dried essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Caption: General experimental workflow for essential oil extraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of individual volatile components within a complex mixture like an essential oil.[9][10]

Protocol: GC-MS Analysis

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or methanol) to an appropriate concentration (e.g., 1 µL/mL). A certified this compound standard is prepared in the same solvent for calibration and identification.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to rapidly vaporize the sample.

-

Separation (Gas Chromatography):

-

Carrier Gas: An inert gas, typically Helium, flows through the column at a constant rate.

-

Column: The vaporized sample is carried onto a long, thin capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[11][12] The column's inner surface is coated with a stationary phase that interacts differently with various compounds.

-

Oven Program: The column is housed in an oven that follows a precise temperature program. A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up at a set rate (e.g., 3°C/min) to a final high temperature (e.g., 240°C).[12][13] This temperature gradient allows for the separation of compounds based on their boiling points and chemical properties. Compounds with lower boiling points elute from the column first.

-

-

Detection (Mass Spectrometry):

-

Ionization: As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons, causing it to fragment into characteristic, charged ions.

-

Mass Analysis: The fragments are sorted by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum for each compound.

-

-

Data Analysis:

-

Identification: The resulting mass spectrum for each peak is compared to a spectral library (e.g., NIST, Wiley) to identify the compound. The retention time (the time it takes for a compound to travel through the column) is also compared to that of the known this compound standard for confirmation.

-

Quantification: The area under the chromatographic peak for this compound is proportional to its concentration in the sample. By running a calibration curve with known concentrations of the this compound standard, the exact amount in the essential oil can be determined.

-

Caption: Standard workflow for the GC-MS analysis of essential oils.

Conclusion

This compound is a well-established natural monoterpenoid present in both basil and eucalyptus, contributing to their distinct aromatic profiles. Quantitative analysis reveals that its concentration can vary widely, with higher levels of its related ketone, fenchone, often reported in Ocimum species. The biosynthetic pathway from geranyl pyrophosphate is well-characterized, proceeding through a coupled isomerization-cyclization mechanism. Standardized protocols for steam distillation followed by GC-MS analysis provide a reliable framework for the extraction, identification, and quantification of this compound in these and other plant matrices. This guide serves as a foundational resource for researchers aiming to explore the chemical properties and potential biological activities of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Weedmaps [weedmaps.com]

- 3. patientworthy.com [patientworthy.com]

- 4. Identification of Key Aromatic Compounds in Basil (Ocimum L.) Using Sensory Evaluation, Metabolomics and Volatilomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Essential Oil Composition in Different Basil Species and Pot Cultures by a GC-MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eucalyptus oleosa Essential Oils: Chemical Composition and Antimicrobial and Antioxidant Activities of the Oils from Different Plant Parts (Stems, Leaves, Flowers and Fruits) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoterpene biosynthesis: mechanistic evaluation of the geranyl pyrophosphate:(-)-endo-fenchol cyclase from fennel (Foeniculum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (-)-endo-fenchol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for extraction and determination of phenolic acids in medicinal plants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academics.su.edu.krd [academics.su.edu.krd]

- 11. mdpi.com [mdpi.com]

- 12. scitepress.org [scitepress.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aroma Profile and Sensory Perception of Fenchol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenchol, a bicyclic monoterpenoid alcohol, is a significant contributor to the aroma of various natural products, including basil, eucalyptus, and citrus fruits.[1][2] Its distinctive aromatic profile, characterized by notes of camphor, pine, and lemon, has led to its widespread use in the fragrance and flavor industries.[3][4] Understanding the sensory perception of this compound at a molecular level is crucial for its application in product formulation and for exploring its potential therapeutic effects, such as pain relief and neuroprotection.[5][6] This document provides a comprehensive technical overview of this compound's aroma profile, the molecular mechanisms underlying its perception, and standardized protocols for its sensory analysis.

Aroma Profile and Sensory Thresholds

The aroma of this compound is complex and multifaceted. While qualitatively described as herbal, earthy, and piney, quantitative analysis allows for a more precise characterization.[1] The Flavor and Extract Manufacturers Association (FEMA) profile describes its primary notes as camphor and lemon.[4]

Quantitative Aroma Profile

Table 1: Anticipated Quantitative Descriptive Analysis (QDA) Profile for this compound

| Aroma Descriptor | Anticipated Mean Intensity (0-100 Scale) | Description |

| Camphoraceous | 60 - 80 | A sharp, cooling, and slightly medicinal aroma, characteristic of camphor. |

| Piney | 50 - 70 | A fresh, woody, and resinous scent reminiscent of pine needles. |

| Earthy | 40 - 60 | A damp, soil-like, and natural aroma.[1] |

| Herbal | 30 - 50 | A green, slightly sweet aroma associated with fresh herbs like basil.[1] |

| Citrus (Lemon) | 20 - 40 | A bright, zesty, and slightly sour note.[4] |

| Woody | 20 - 30 | A dry, aged-wood aroma. |

Note: The values presented are illustrative and would require confirmation through a formal QDA study.

Sensory Detection Thresholds

The sensory threshold is the minimum concentration of a substance that can be detected by a human subject.[9][10] This is a critical parameter in flavor and fragrance science. There are two primary types of thresholds: the absolute threshold (detection) and the recognition threshold (identification).[9]

Table 2: Physicochemical and Sensory Threshold Data for this compound

| Property | Value | Reference / Note |

| Molecular Formula | C₁₀H₁₈O | [4] |

| Molecular Weight | 154.25 g/mol | [4] |

| Synonyms | Fenchyl alcohol, 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol | [4] |

| Odor Detection Threshold (Air) | Data not available in cited literature | Requires experimental determination. |

| Odor Detection Threshold (Water) | Data not available in cited literature | Requires experimental determination. |

| Recognition Threshold (Air) | Data not available in cited literature | Requires experimental determination. |

| Recognition Threshold (Water) | Data not available in cited literature | Requires experimental determination. |

Note: The lack of publicly available, standardized threshold data for this compound highlights a key area for future research.

Molecular Mechanism of Sensory Perception

The perception of this compound, like all odorants, begins with its interaction with Olfactory Receptors (ORs) located on Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[11] ORs are a large family of G protein-coupled receptors (GPCRs).[12][13] The binding of an odorant molecule to an OR initiates a sophisticated intracellular signaling cascade.

The Olfactory Signaling Pathway

The canonical olfactory transduction pathway is mediated by the G-protein Gαolf and the cyclic AMP (cAMP) second messenger system.[14]

-

Binding: this compound, the odorant ligand, binds to a specific Olfactory Receptor (OR) on the cilia of an OSN.

-

G-Protein Activation: This binding event causes a conformational change in the OR, activating the associated G-protein, Gαolf. The Gαolf subunit exchanges GDP for GTP.[11]

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III (ACIII).[12][14]

-

cAMP Production: ACIII catalyzes the conversion of ATP into cyclic AMP (cAMP), rapidly increasing the intracellular concentration of this second messenger.[11]

-

Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) cation channels.[12]

-

Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the OSN's membrane.

-